![molecular formula C8H8ClFN2O B7723188 2-(2-Chloro-4-fluoro-phenyl)-N-hydroxy-acetamidine](/img/structure/B7723188.png)
2-(2-Chloro-4-fluoro-phenyl)-N-hydroxy-acetamidine
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Description
“2-(2-Chloro-4-fluoro-phenyl)-N-hydroxy-acetamidine” is a complex organic compound. The name suggests it contains a chloro and fluoro substituent on a phenyl ring . It also seems to contain an acetamidine group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .
Mechanism of Action
Target of Action
The primary target of 2-(2-chloro-4-fluorophenyl)-N’-hydroxyethanimidamide, also known as TAK-242, is Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor of the innate immune system, expressed on a variety of immune and non-immune cells .
Mode of Action
TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . It selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
The compound affects the TLR4 signaling pathway, which plays a crucial role in the innate immune response. By inhibiting TLR4, TAK-242 suppresses the production of multiple cytokines . This action can influence various downstream effects, including the modulation of inflammatory responses.
Result of Action
The inhibition of TLR4 by TAK-242 results in the suppression of cytokine production, which can modulate inflammatory responses . This can have various molecular and cellular effects, depending on the specific context and the cells involved.
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMHYFYQBAPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide | |
CAS RN |
306937-33-7 |
Source
|
Record name | 2-Chloro-4-fluoro-N-hydroxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-4-fluoro-phenyl)-N-hydroxy-acetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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